5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine
Overview
Description
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, nitro, and piperidinylmethoxy groups
Scientific Research Applications
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published. This suggests that there is ongoing research in this field, and we can expect more advances in the future.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 5-chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
It’s known that piperidine derivatives have been synthesized via various intra- and intermolecular reactions .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the nitro group can participate in redox reactions, while the piperidine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. Specific enzymes and proteins that interact with this compound include cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the nitro group can undergo reduction to form reactive intermediates that can covalently modify enzymes and proteins. Additionally, the piperidine moiety can interact with hydrophobic pockets in proteins, influencing their conformation and activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound can influence the activity of enzymes and cofactors involved in metabolic pathways, potentially leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the presence of a nitro group may facilitate the localization of the compound to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method starts with the nitration of 5-chloro-2-methoxypyridine to introduce the nitro group. This is followed by the substitution of the methoxy group with a piperidinylmethoxy group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrogenation: Hydrogen gas, palladium on carbon.
Major Products Formed
Reduction of Nitro Group: 5-Chloro-3-amino-2-[(piperidin-4-yl)methoxy]pyridine.
Substitution of Chloro Group: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Similar structure but lacks the piperidinylmethoxy group.
5-Bromo-2-nitropyridine: Similar structure with a bromo substituent instead of chloro.
5-Chloro-3-nitro-2-methoxypyridine: Similar structure but with a methoxy group instead of piperidinylmethoxy.
Uniqueness
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine is unique due to the presence of the piperidinylmethoxy group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
5-chloro-3-nitro-2-(piperidin-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c12-9-5-10(15(16)17)11(14-6-9)18-7-8-1-3-13-4-2-8/h5-6,8,13H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJUOCTJWEZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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